N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide
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Overview
Description
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is derived from benzoxadiazole, a heterocyclic compound known for its diverse biological activities. The incorporation of a morpholine ring enhances its chemical properties, making it a valuable molecule for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-nitroaniline derivatives with appropriate reagents.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxadiazole core is replaced by the morpholine moiety.
Attachment of the Propanamide Group: The final step involves the acylation of the benzoxadiazole-morpholine intermediate with propanoyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzoxadiazole core or the morpholine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for imaging biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine
- N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)propanamide
- N-[3-(morpholin-4-yl)propyl]-3-{3-[4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
Uniqueness
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide stands out due to its specific combination of the benzoxadiazole core, morpholine ring, and propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N4O3 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)propanamide |
InChI |
InChI=1S/C13H16N4O3/c1-2-11(18)14-9-3-4-10(13-12(9)15-20-16-13)17-5-7-19-8-6-17/h3-4H,2,5-8H2,1H3,(H,14,18) |
InChI Key |
CQTUMJHERXTQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3 |
Origin of Product |
United States |
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